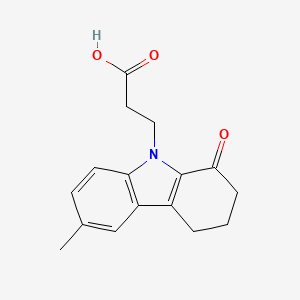
3-(6-Methyl-1-oxo-1,2,3,4-tetrahydro-carbazol-9-yl)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(6-Methyl-1-oxo-1,2,3,4-tetrahydro-carbazol-9-yl)-propionic acid is a derivative of tetrahydrocarbazole, a scaffold that is found in a variety of bioactive molecules. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their properties, which can provide insights into the chemical behavior and potential applications of the compound of interest.
Synthesis Analysis
The synthesis of related carbazole derivatives is described in the papers. For instance, the reaction of methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates with hydroxylamine hydrochloride and alcoholic KOH leads to the formation of 1-hydroxyimino-2,3,4,9-tetrahydro-1H-carbazoles, while the reaction in acetic acid yields methyl isoxazolo[5,4-a]carbazole-3-carboxylates . Additionally, the Friedel-Crafts reaction of 1-oxo-1,2,3,4-tetrahydrocarbazoles with crotonic acid results in the formation of 5-methyl-1,2,3,4,5,6-hexahydrocyclopenta[g]carbazole-1,7-diones and 6-crotonyl-2-isopropyl-1-oxo-1,2,3,4-tetrahydrocarbazoles . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of carbazole derivatives is characterized by the presence of a carbazole nucleus, which is a tricyclic compound that combines a pyrrole ring with two benzene rings. The papers describe the characterization of new compounds using IR, NMR, mass spectral methods, and elemental analysis . These techniques would be applicable for analyzing the molecular structure of this compound as well.
Chemical Reactions Analysis
The papers provide insights into the reactivity of carbazole derivatives. For example, the reaction of ketoesters with urea and thiourea under acidic conditions yields a mixture of 1-hydroxycarbazoles and 2,3,4,9-tetrahydro-1H-carbazol-1-ones, while under basic conditions, 1-carbimido- and 1-thiocarbimido-2,3,4,9-tetrahydro-1H-carbazoles are formed . These findings suggest that the compound of interest may also undergo similar reactions, depending on the reaction conditions.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of this compound, they do provide information on related compounds. For instance, the stability of a related antiallergenic compound was demonstrated in dog plasma on long-term storage . This suggests that the compound of interest may also exhibit stability under certain conditions, which is important for its potential therapeutic applications.
Applications De Recherche Scientifique
Neuroprotective Properties
One of the significant scientific research applications of compounds related to 3-(6-Methyl-1-oxo-1,2,3,4-tetrahydro-carbazol-9-yl)-propionic acid involves neuroprotection. YM872, closely related in structure, has been explored for its potential neuroprotective properties in models of cerebral ischemia. This compound acts as a potent and selective antagonist of the AMPA receptor, showing promise in reducing infarct volume and improving neurological deficits in ischemic models. Its high water solubility and selective inhibitory effect on AMPA receptor binding make it a candidate for acute stroke treatment in humans (Takahashi et al., 2006).
Antioxidant Activity Analysis
Research on methods to determine antioxidant activity, although not directly linked to this compound, provides a foundational understanding that could support the analysis of similar compounds. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests are critical in assessing the antioxidant capacity of complex samples, which might include carbazole derivatives (Munteanu & Apetrei, 2021).
Metabolic Pathways and Vitamin Synthesis
Understanding the nutritional requirements and metabolic pathways of specific microbial species, such as Propionibacterium, provides insights into the role of various compounds, potentially including carbazole derivatives, in microbial growth and vitamin synthesis. This knowledge is fundamental for applications in food engineering, biotechnology, and pharmaceuticals, where such compounds may play a role (Delwiche, 1949).
Propriétés
IUPAC Name |
3-(6-methyl-1-oxo-3,4-dihydro-2H-carbazol-9-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-10-5-6-13-12(9-10)11-3-2-4-14(18)16(11)17(13)8-7-15(19)20/h5-6,9H,2-4,7-8H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIWTDIKKNWYEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101167844 |
Source


|
| Record name | 9H-Carbazole-9-propanoic acid, 1,2,3,4-tetrahydro-6-methyl-1-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
510764-84-8 |
Source


|
| Record name | 9H-Carbazole-9-propanoic acid, 1,2,3,4-tetrahydro-6-methyl-1-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510764-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Carbazole-9-propanoic acid, 1,2,3,4-tetrahydro-6-methyl-1-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


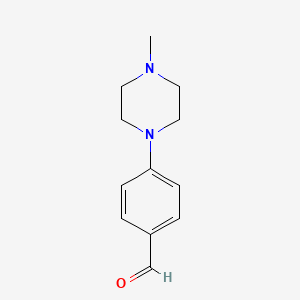


![4-Amino-2-[(furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B1299063.png)
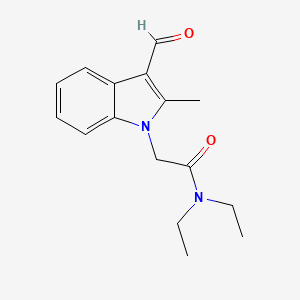
![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1299080.png)
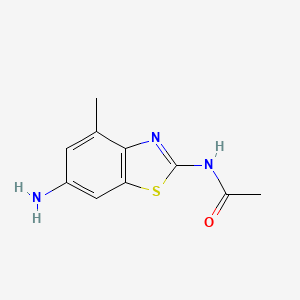
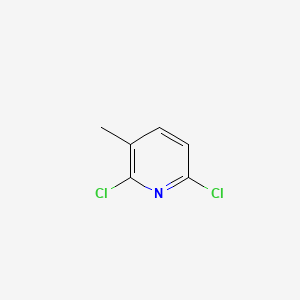
![Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B1299087.png)
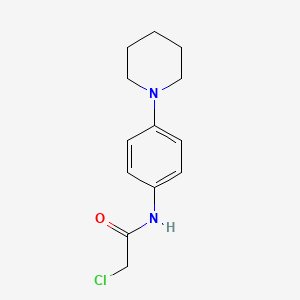
![[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethylsulfanyl]-acetic acid](/img/structure/B1299091.png)
![[(2-Oxo-2-piperidin-1-ylethyl)thio]acetic acid](/img/structure/B1299092.png)
